2-Amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid
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Overview
Description
2-Amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid is a unique compound characterized by the presence of an amino group and a trifluoromethyl group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid typically involves the introduction of the trifluoromethyl group into the cyclopentane ring, followed by the addition of the amino group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base to introduce the trifluoromethyl group. The amino group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-Amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Similar structure but lacks the amino group.
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Similar structure with a cyclohexane ring instead of a cyclopentane ring.
2,3,5-Trifluoropyridine-4-carboxylic acid: Contains a trifluoromethyl group but has a pyridine ring.
Uniqueness
2-Amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid is unique due to the presence of both an amino group and a trifluoromethyl group on a cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H10F3NO2 |
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Molecular Weight |
197.15 g/mol |
IUPAC Name |
2-amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)6(11)3-1-2-4(6)5(12)13/h4H,1-3,11H2,(H,12,13) |
InChI Key |
NGWSMYPNGCLWRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(C(F)(F)F)N)C(=O)O |
Origin of Product |
United States |
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